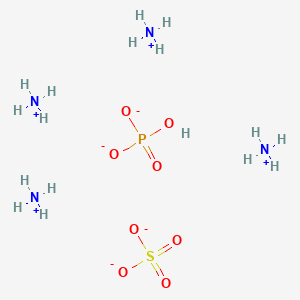
2-Cyclohexylglycerin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylglycerin is an organic compound with the molecular formula C₉H₁₈O₃. It is a derivative of glycerin where one of the hydroxyl groups is replaced by a cyclohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexylglycerin can be synthesized through the reaction of glycerin with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the glycerin and the cyclohexyl group. The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, can help in purifying the compound to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylglycerin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Applications De Recherche Scientifique
2-Cyclohexylglycerin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylglycerin involves its interaction with biological membranes. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, influencing various cellular processes. The compound may also interact with specific membrane proteins, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
2-Cyclohexylglycerin can be compared with other glycerin derivatives, such as:
1,2,3-Trihydroxypropane:
Cyclohexylmethanol: This compound has a similar cyclohexyl group but differs in its overall structure and chemical behavior.
Cyclohexylamine: While it contains a cyclohexyl group, the presence of an amine group instead of hydroxyl groups leads to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a glycerin backbone with a cyclohexyl group, providing a balance of hydrophilic and lipophilic properties that make it versatile for various applications.
Propriétés
| 187728-41-2 | |
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-cyclohexyloxypropane-1,3-diol |
InChI |
InChI=1S/C9H18O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h8-11H,1-7H2 |
Clé InChI |
VOISNYJJJSUKMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




